The synthesis of demethyldolastatin 10 employs several advanced techniques. A notable method is the solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences by sequentially adding protected amino acids to a solid support. This technique was utilized to create dolastatinol, a close derivative of dolastatin 10, which highlights the feasibility of synthesizing analogs with slight structural modifications .
Key features of the synthesis include:
The molecular structure of demethyldolastatin 10 is characterized by a linear arrangement of amino acids with specific stereochemistry that contributes to its biological activity. The core structure consists of:
The detailed stereochemistry and configuration of the peptide bonds are crucial for its biological efficacy .
Demethyldolastatin 10 undergoes various chemical reactions that are fundamental to its synthesis and functionalization. The key reactions include:
Demethyldolastatin 10 exerts its antitumor effects primarily through its interaction with tubulin, a key protein in cell division. The mechanism involves:
The effectiveness of demethyldolastatin 10 can be quantitatively assessed through its half-maximal effective concentration (ED50), which indicates its potency against specific cancer cell lines.
Demethyldolastatin 10 exhibits several notable physical and chemical properties:
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately.
Demethyldolastatin 10 has several significant applications in scientific research:
Demethyldolastatin 10 emerged from systematic investigations into the dolastatin family of peptides, initially isolated from the marine sea hare Dolabella auricularia by Pettit and collaborators during the 1970s-1980s [3] [8]. Dolastatin 10 represented a groundbreaking discovery due to its unprecedented sub-nanomolar cytotoxicity against murine P388 leukemia cells (ED₅₀ = 4.6 × 10⁻⁵ μg/mL), establishing it as one of the most potent naturally occurring antiproliferative agents identified at that time [3] [6]. Subsequent research revealed that the true biosynthetic origin resided not in the mollusk itself, but in its dietary sources—marine cyanobacteria subsequently classified as Caldora penicillata and Symploca species [7]. This discovery aligned with the recognition that marine cyanobacteria constitute a prolific reservoir of architecturally complex peptides with exceptional bioactivity profiles [3] [7].
The structural complexity of Dolastatin 10, featuring four unique amino acid subunits—(S)-dolavaline (Dov), (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and the C-terminal amine (S)-dolaphenine (Doe)—presented significant challenges for natural product procurement [3] [8]. Its total synthesis, first achieved in 1989, was pivotal in enabling sufficient quantities for comprehensive biological evaluation and establishing the foundation for structural derivatization programs targeting improved drug-like properties [6] [8].
Table 1: Key Marine-Derived Tubulin Inhibitors and Their Origins
| Compound | Natural Source | Reported Potency (IC₅₀) | Unique Structural Features |
|---|---|---|---|
| Dolastatin 10 | Sea hare (Dolabella auricularia)/Cyanobacteria | 0.03 nM (L1210 leukemia) [3] | Linear pentapeptide; Dov-Val-Dil-Dap-Doe |
| Dolastatin 15 | Sea hare/Cyanobacteria | Low nM range [6] | Depsipeptide structure |
| Cryptophycins | Cyanobacteria (Nostoc spp.) | Sub-nM [10] | Macrocyclic depsipeptide |
| Gatorbulin-1 | Marine cyanobacterium | Low nM [10] | Novel 7-membered binding site on tubulin |
Dolastatin 10 exerted its profound cytotoxicity through a novel mechanism involving tubulin interaction. Biochemical studies demonstrated it inhibits microtubule assembly, suppresses tubulin-dependent GTP hydrolysis, and acts as a noncompetitive inhibitor of vincristine binding to tubulin [6] [10]. Critically, it binds to a distinct "peptide site" on β-tubulin, proximal to, but separate from, the classical vinca alkaloid binding domain [6] [8]. This site specificity conferred several pharmacological advantages:
Table 2: Comparative Cytotoxicity of Dolastatin 10 and Related Agents
| Cell Line | Dolastatin 10 (IC₅₀) | Vincristine (IC₅₀) | Paclitaxel (IC₅₀) | Reference |
|---|---|---|---|---|
| L1210 (Murine Leukemia) | 0.03 nM | ~1-2 nM | ~2-4 nM | [3] |
| NCI-H69 (SCLC) | 0.059 nM | ~5 nM | ~3 nM | [3] |
| DU-145 (Prostate Cancer) | 0.5 nM | ~10 nM | ~5 nM | [3] [8] |
| MCF-7 (Breast Cancer) | ~0.1 nM | ~5 nM | ~5 nM | [8] |
The elucidation of Dolastatin 10's mechanism validated tubulin as a high-value target and catalyzed intense exploration of structurally simplified analogs retaining its exceptional potency while improving synthetic accessibility and pharmaceutical properties [6] [8].
Despite its extraordinary preclinical potency, Dolastatin 10 encountered significant limitations in human clinical trials for solid tumors (e.g., ovarian, breast, hepatobiliary, soft tissue sarcoma), including insufficient efficacy at tolerable doses and dose-limiting toxicities like peripheral neuropathy [3] [6] [8]. These setbacks highlighted the need for structural optimization to enhance the therapeutic index. Key challenges motivating the development of Demethyldolastatin 10 included:
Demethyldolastatin 10 (also referred to in research as Auristatin PE or TZT-1027 in some contexts, though distinct) arose from systematic structure-activity relationship (SAR) campaigns focused on modifying the N-terminal residue. The specific modification involved replacing the N-terminal (S)-dolavaline (Dov, containing a gem-dimethyl group) with (S)-valine (Val) [1] [6]. This seemingly minor change—removing one methyl group—was strategically designed to:
This targeted modification exemplifies a rational medicinal chemistry approach to optimize a potent natural product scaffold, preserving the core pharmacophore responsible for tubulin binding while addressing specific liabilities identified in the parent compound.
Table 3: Structural Comparison: Dolastatin 10 vs. Demethyldolastatin 10
| Structural Feature | Dolastatin 10 | Demethyldolastatin 10 | Potential Impact of Change |
|---|---|---|---|
| N-Terminal Amino Acid | (S)-Dolavaline (Dov) | (S)-Valine (Val) | Reduced steric bulk, simplified synthesis |
| N-Terminal Group | -N(CH₃)₂ | -NHCH₃ | Altered electronics, reduced lipophilicity? |
| Key Pharmacophore | Intact (Val-Dil-Dap-Doe) | Intact (Val-Dil-Dap-Doe) | Preserved tubulin binding motif |
| Conformational Flexibility | Significant cis/trans isomerism (Dap-Dil) | Potentially altered isomer ratio | Possibly improved target engagement efficiency |
| Synthetic Accessibility | Complex (requires Dov synthesis) | Simplified (uses Val) | Enhanced feasibility for scale-up |
The evolution from Dolastatin 10 to Demethyldolastatin 10 represents a crucial step in the medicinal chemistry journey of this compound class, demonstrating how targeted structural changes, informed by SAR and mechanistic understanding, can refine natural product leads towards improved drug candidates [1] [6]. While Demethyldolastatin 10 itself became a valuable tool compound and progenitor for further derivatives (notably auristatins like MMAE/MMAF), its development underscored the importance of optimizing pharmacodynamics and pharmacokinetics while maintaining exceptional target potency.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6